molecular formula C15H15NO4 B5720538 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione

Cat. No. B5720538
M. Wt: 273.28 g/mol
InChI Key: MYBRAXDCQZYANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione, also known as ADD, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.

Mechanism of Action

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to inhibit the activity of enzymes involved in various biological processes. It acts as a competitive inhibitor of enzymes that catalyze the oxidation of NADH and the reduction of NAD+. 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been shown to inhibit the activity of enzymes involved in the biosynthesis of folic acid.
Biochemical and Physiological Effects:
8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has been shown to have antiproliferative effects on cancer cells, as well as anti-inflammatory and antimicrobial effects. It has also been shown to have a protective effect on neurons against oxidative stress. However, the exact biochemical and physiological effects of 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione are still under investigation.

Advantages and Limitations for Lab Experiments

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has several advantages for use in lab experiments. It is easy to synthesize in high yields with good purity and has a high degree of stability. However, 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione. One potential direction is the development of new pharmaceuticals and agrochemicals using 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione as a building block. Another direction is the investigation of the exact biochemical and physiological effects of 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione. Additionally, further research is needed to optimize the synthesis method for 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione and to develop new methods for its use in lab experiments.

Synthesis Methods

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione can be synthesized through a multistep reaction involving the condensation of anilinomethylene ketones with cyclic ketones. The reaction yields a spirocyclic compound that undergoes oxidation to form 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione. This synthesis method has been optimized to produce 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione in high yields with good purity.

Scientific Research Applications

8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has shown potential as a versatile building block for the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of anticancer agents, anti-inflammatory agents, and antimicrobial agents. 8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

8-(anilinomethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-12(10-16-11-6-2-1-3-7-11)14(18)20-15(19-13)8-4-5-9-15/h1-3,6-7,10,16H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBRAXDCQZYANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC(=O)C(=CNC3=CC=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Anilinomethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

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